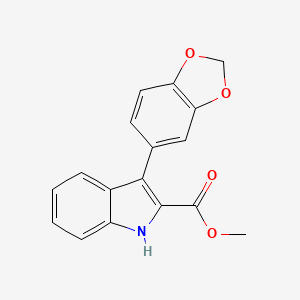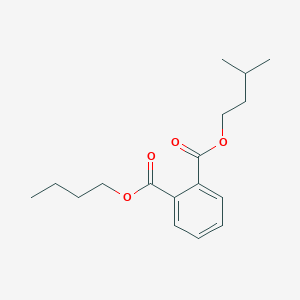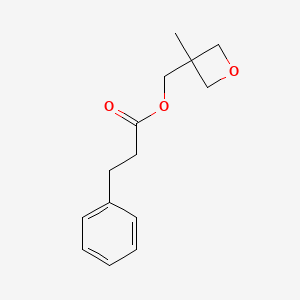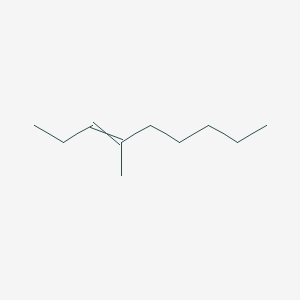![molecular formula C22H39NSi B12559558 1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine CAS No. 143522-07-0](/img/structure/B12559558.png)
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Preparation Methods
Chemical Reactions Analysis
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl or butylphenyl groups can be replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by transition metals.
Scientific Research Applications
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The silyl and butylphenyl groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity .
Comparison with Similar Compounds
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine can be compared with other piperidine derivatives, such as:
- 1-{5-[(4-Methylphenyl)(dimethyl)silyl]pentyl}piperidine
- 1-{5-[(4-Ethylphenyl)(dimethyl)silyl]pentyl}piperidine
- 1-{5-[(4-Propylphenyl)(dimethyl)silyl]pentyl}piperidine
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of the butylphenyl and dimethylsilyl groups in this compound may confer distinct chemical and biological properties .
Properties
CAS No. |
143522-07-0 |
|---|---|
Molecular Formula |
C22H39NSi |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
(4-butylphenyl)-dimethyl-(5-piperidin-1-ylpentyl)silane |
InChI |
InChI=1S/C22H39NSi/c1-4-5-12-21-13-15-22(16-14-21)24(2,3)20-11-7-10-19-23-17-8-6-9-18-23/h13-16H,4-12,17-20H2,1-3H3 |
InChI Key |
OGTYUMCRBORZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[Si](C)(C)CCCCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




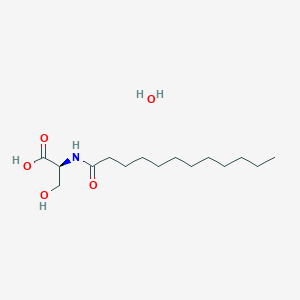
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

